molecular formula C14H14ClN3O B5403585 1-(5-Chloropyridin-2-yl)-3-(3,4-dimethylphenyl)urea

1-(5-Chloropyridin-2-yl)-3-(3,4-dimethylphenyl)urea

Cat. No.: B5403585
M. Wt: 275.73 g/mol
InChI Key: QXGCOGSTJXWQGA-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-2-yl)-3-(3,4-dimethylphenyl)urea is a chemical compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chloropyridinyl group and a dimethylphenyl group attached to a urea moiety

Preparation Methods

The synthesis of 1-(5-Chloropyridin-2-yl)-3-(3,4-dimethylphenyl)urea typically involves the reaction of 5-chloropyridine-2-amine with 3,4-dimethylphenyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

1-(5-Chloropyridin-2-yl)-3-(3,4-dimethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chloropyridinyl group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Chloropyridin-2-yl)-3-(3,4-dimethylphenyl)urea has found applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Studies have explored its potential as a bioactive compound with various biological activities.

    Medicine: Research is ongoing to investigate its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-2-yl)-3-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(5-Chloropyridin-2-yl)-3-(3,4-dimethylphenyl)urea can be compared with other urea derivatives, such as:

  • 1-(4-Chlorophenyl)-3-(3,4-dimethylphenyl)urea
  • 1-(5-Bromopyridin-2-yl)-3-(3,4-dimethylphenyl)urea These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct reactivity and potential uses.

Properties

IUPAC Name

1-(5-chloropyridin-2-yl)-3-(3,4-dimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-9-3-5-12(7-10(9)2)17-14(19)18-13-6-4-11(15)8-16-13/h3-8H,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGCOGSTJXWQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=NC=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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